molecular formula C8H16N2O3 B8204879 N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide

Cat. No.: B8204879
M. Wt: 188.22 g/mol
InChI Key: ROIGKIXGKOAKKZ-UHFFFAOYSA-N
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Description

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is a chemical compound that features a unique azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide typically involves the reaction of azetidine derivatives with formamide derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]methanone
  • N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]ethanamide

Uniqueness

N-(3-Hydroxyazetidin-1-yl)(tert-butoxy)formamide is unique due to its specific azetidine ring structure and the presence of both hydroxy and formamide functional groups. This combination of features makes it particularly versatile for various chemical reactions and applications.

Properties

IUPAC Name

N-(3-hydroxyazetidin-1-yl)-N-[(2-methylpropan-2-yl)oxy]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-8(2,3)13-10(6-11)9-4-7(12)5-9/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROIGKIXGKOAKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)ON(C=O)N1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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